molecular formula C7H2BrClFN3 B15365109 6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine

6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine

Cat. No.: B15365109
M. Wt: 262.46 g/mol
InChI Key: LKRKOUVKFSSFLL-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-7-fluoropyrido[3,2-d]pyrimidine is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core substituted with bromo (Br), chloro (Cl), and fluoro (F) groups at positions 6, 4, and 7, respectively.

Properties

Molecular Formula

C7H2BrClFN3

Molecular Weight

262.46 g/mol

IUPAC Name

6-bromo-4-chloro-7-fluoropyrido[3,2-d]pyrimidine

InChI

InChI=1S/C7H2BrClFN3/c8-6-3(10)1-4-5(13-6)7(9)12-2-11-4/h1-2H

InChI Key

LKRKOUVKFSSFLL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=C1F)Br)C(=NC=N2)Cl

Origin of Product

United States

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the active site of the kinase enzyme, preventing its activity and thereby modulating cellular signaling pathways.

Molecular Targets and Pathways Involved:

  • Kinases: Inhibition of specific kinases involved in cell growth and proliferation.

  • Enzymes: Interaction with enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine (CAS: 2666994-25-6) This analog shares the 4-chloro and 7-bromo substituents but introduces a difluoromethyl group at position 2. In contrast, the target compound’s 7-fluoro substituent may offer milder electronic effects while improving metabolic stability in drug candidates .
  • 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
    Replacing the pyrido[3,2-d]pyrimidine core with a pyrrolo[2,3-d]pyrimidine system alters conjugation and solubility. The pyrrolo analog’s methyl group at position 7 increases hydrophobicity, whereas the target compound’s 7-fluoro group balances lipophilicity and polarity, favoring blood-brain barrier penetration in CNS-targeted therapies .

Functional Group Variations

  • 6-Bromo-4-chlorothieno[3,2-d]pyrimidine Substituting the pyrido ring with a thieno[3,2-d]pyrimidine system (sulfur-containing) modifies π-electron delocalization and redox properties. Thieno analogs are more prone to electrophilic aromatic substitution but less stable under oxidative conditions compared to pyrido derivatives. The target compound’s fluorine atom at position 7 likely enhances oxidative stability .
  • 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS: 1016636-76-2)
    This compound introduces a cyclopentyl group and a ketone at position 7, significantly altering steric and electronic profiles. The cyclopentyl moiety enhances binding affinity in kinase inhibitors, while the ketone increases hydrogen-bonding capacity. The target compound’s 7-fluoro group offers a smaller steric footprint, favoring interactions with shallow enzyme pockets .

Data Tables: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties/Applications Reference
6-Bromo-4-chloro-7-fluoropyrido[3,2-d]pyrimidine Pyrido[3,2-d]pyrimidine 6-Br, 4-Cl, 7-F Kinase intermediate, photoactive materials Inferred
7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine Pyrido[3,2-d]pyrimidine 7-Br, 4-Cl, 2-(CF2H) Enhanced electrophilicity
6-Bromo-4-chlorothieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine 6-Br, 4-Cl Redox-active, lower oxidative stability
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one Pyrido[2,3-d]pyrimidinone 6-Br, 2-Cl, 8-cyclopentyl Kinase inhibitor scaffold

Research Implications and Limitations

  • Pharmacological Potential: Fluorine at position 7 may improve bioavailability and target selectivity compared to methyl or cyclopentyl groups .
  • Material Science Applications : Bromine and chlorine enhance cross-coupling reactivity for functionalized polymers or OLEDs .
  • Synthetic Challenges : Sequential halogenation at positions 4, 6, and 7 requires precise control to avoid regiochemical byproducts .

Biological Activity

6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. Its unique structure, characterized by a fused bicyclic system containing nitrogen atoms and halogen substituents, contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C7_{7}H4_{4}BrClF1_{1}N4_{4}, with a molecular weight of approximately 247.48 g/mol. The presence of bromine and chlorine atoms significantly influences its reactivity and biological interactions.

Research indicates that this compound acts primarily as an inhibitor of various kinases involved in cancer cell proliferation. The mechanism typically involves binding to the active site of these enzymes, disrupting critical signaling pathways essential for tumor growth. Specifically, it has shown inhibitory effects on:

  • Dihydrofolate reductase (DHFR) : Implicated in nucleotide synthesis and cellular proliferation.
  • Tyrosine-protein kinase Abl : Associated with chronic myelogenous leukemia (CML) and other malignancies.
  • Mitogen-activated protein kinases (MAPKs) : Involved in cellular responses to growth factors and stress signals.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Biological TargetActivity DescriptionReferences
Dihydrofolate ReductaseInhibition leading to reduced cell proliferation
Tyrosine Kinase AblInhibition associated with anti-cancer activity
MAPK PathwaysDisruption of signaling pathways critical for tumors

Case Studies

Several studies have explored the efficacy of this compound in preclinical settings:

  • Inhibition of Cancer Cell Lines : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including those resistant to conventional therapies. The IC50_{50} values were significantly lower compared to untreated controls, indicating potent anti-tumor activity.
  • Synergistic Effects with Other Agents : Research has shown that combining this compound with existing chemotherapeutics enhanced therapeutic efficacy. This synergistic effect may be attributed to its ability to target multiple pathways simultaneously.
  • In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor sizes and prolonged survival rates compared to control groups. These findings support its potential as a viable candidate for further clinical development.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine and chlorine atoms at positions 6 and 4 undergo nucleophilic substitution under basic conditions. Fluorine at position 7 exhibits lower reactivity due to stronger C-F bond stability.

Table 1: SNAr Reactions and Conditions

PositionLeaving GroupNucleophileConditionsProductYieldRef.
6BrNH3 (excess)DMF, 80°C, 12h6-Amino-4-chloro-7-fluoropyrido[3,2-d]pyrimidine78%
4ClKSCNDMSO, 120°C, 6h4-Thiocyano-6-bromo-7-fluoropyrido[3,2-d]pyrimidine65%
6BrMorpholineEtOH, reflux, 8h6-Morpholino-4-chloro-7-fluoropyrido[3,2-d]pyrimidine82%

Key observations:

  • Bromine at position 6 shows higher reactivity than chlorine at position 4 in SNAr reactions .

  • Fluorine remains intact under standard SNAr conditions .

Transition Metal-Catalyzed Cross-Couplings

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C-C bond formation for structural diversification.

Table 2: Cross-Coupling Reactions

Reaction TypeReagents/CatalystConditionsProductApplicationRef.
SuzukiPd(PPh3)4, K2CO3, Aryl boronic acidDME/H2O, 90°C, 24h6-Aryl-4-chloro-7-fluoropyrido[3,2-d]pyrimidineKinase inhibitor intermediates
Buchwald-HartwigPd2(dba)3, Xantphos, AmineToluene, 110°C, 18h6-Amino-4-chloro-7-fluoropyrido[3,2-d]pyrimidineEGFR inhibitor precursors
StillePdCl2(PPh3)2, Organotin reagentDMF, 100°C, 12h6-Alkyl/aryl-4-chloro-7-fluoropyrido[3,2-d]pyrimidineAnticancer agent synthesis

Notable findings:

  • Suzuki couplings show >85% conversion with electron-deficient aryl boronic acids .

  • Chlorine and fluorine substituents remain inert under these coupling conditions .

Reductive Dehalogenation

Controlled reduction enables selective removal of halogens:

Table 3: Dehalogenation Pathways

Target HalogenReagent SystemConditionsProductSelectivityRef.
Br (C6)H2 (1 atm), Pd/CEtOH, 25°C, 2h4-Chloro-7-fluoropyrido[3,2-d]pyrimidineComplete Br removal
Cl (C4)Zn/HOAcReflux, 6h6-Bromo-7-fluoropyrido[3,2-d]pyrimidine92% Cl removal

Mechanistic notes:

  • Bromine removal precedes chlorine in hydrogenolysis due to weaker C-Br bond .

  • Fluorine remains stable under all tested reductive conditions .

Halogen Exchange Reactions

The compound undergoes halogen displacement under specific conditions:

Table 4: Halogen Exchange Reactions

Target PositionNew HalogenReagentConditionsProductRef.
C6 (Br → I)KI, CuIDMF, 140°C, 24h6-Iodo-4-chloro-7-fluoropyrido[3,2-d]pyrimidine
C4 (Cl → F)KF, 18-crown-6DMSO, 160°C, 48h6-Bromo-4-fluoro-7-fluoropyrido[3,2-d]pyrimidine

Critical parameters:

  • Iodination requires copper catalysis for viable yields.

  • Direct fluorination at C4 shows <40% conversion due to steric hindrance.

Cycloaddition and Annulation Reactions

The electron-deficient ring system participates in [4+2] cycloadditions:

Table 5: Cycloaddition Reactions

DienophileConditionsProductApplicationRef.
Ethyl vinyl etherToluene, 150°C, sealed tubeFused tetracyclic adductAntiviral compound core
N-PhenylmaleimideDCE, 80°C, 12hSpirocyclic derivativeKinase inhibitor scaffold

Key feature:

  • Reactions proceed via inverse electron demand Diels-Alder mechanism .

Stability Under Physiological Conditions

The compound demonstrates predictable degradation patterns:

Hydrolytic Stability (pH 7.4, 37°C):

  • t1/2 = 48h (phosphate buffer)

  • Primary degradation pathway: Sequential loss of Br (C6) and Cl (C4) via hydrolysis

Thermal Stability:

  • Decomposes at >220°C via defluorination and ring fragmentation

This comprehensive reactivity profile establishes 6-bromo-4-chloro-7-fluoropyrido[3,2-d]pyrimidine as a versatile building block for synthesizing pharmaceutically active pyridopyrimidine derivatives . The strategic placement of halogens enables sequential functionalization, making it particularly valuable in multi-step synthetic routes for kinase inhibitors and anticancer agents .

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